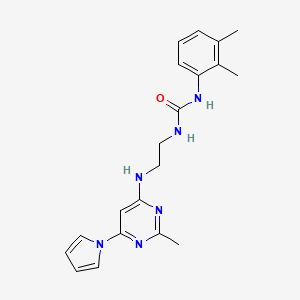
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid, also known as MDQA, is a chemical compound that has gained attention due to its potential use in scientific research. MDQA is a quinazolinone derivative that has been synthesized through various methods and has shown promising results in various biological assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Exploration
Research has focused on expanding the arsenal of biologically active substances by exploring the derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. A novel approach to the synthesis of the key intermediate, 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, has been developed. This pathway allows for systematic series production of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, showcasing potential in anticonvulsant activity. Pharmacological studies highlight a compound that improved experimental convulsive syndrome rates in mice, recommending it for further research due to its promising anticonvulsive effect mechanism, as suggested by its inhibition of сarbonic anhydrase II (Wassim El Kayal et al., 2019).
Chemical Transformation and Reactivity
The compound has been utilized in redox-annulation processes involving cyclic amines and electron-deficient o-Tolualdehydes, where acetic acid acts as the solvent and promoter. This involves dual C-H functionalization, demonstrating the compound's reactivity and potential in creating complex molecules (Anirudra Paul, Alafate Adili, D. Seidel, 2019).
Antimicrobial and Analgesic Activities
Studies on derivatives, such as 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, have been conducted to explore their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. These investigations reveal significant analgesic and anti-inflammatory activities in some compounds, highlighting the compound's utility in designing new therapeutic agents (S. Sahu et al., 2008).
Environmental Applications
The compound's framework has been applied in environmentally benign synthesis processes. For example, lactic acid has been used as a green catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing short reaction times, easy workup, and minimal environmental impact. This approach underscores the potential of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid derivatives in green chemistry applications (S. Zhaleh et al., 2016).
Eigenschaften
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-10(16)7-4-2-3-5-8(7)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELILSJQNHUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869947-94-4 |
Source


|
| Record name | 2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B2829317.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzamide](/img/structure/B2829318.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)
![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)





![3-Amino-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B2829330.png)


![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)